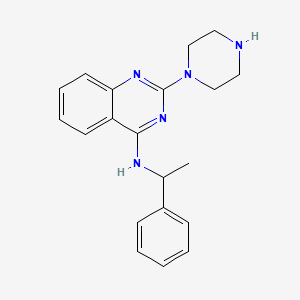

N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine

Descripción general

Descripción

NCGC00379308, también conocido como D3-βArr, es un modulador alostérico positivo para el receptor de tirotropina (TSHR). Este compuesto inicia la translocación de β-arrestina 1 activando directamente el receptor de tirotropina. Tiene una concentración efectiva (EC50) de 11.6 μM para la translocación de β-arrestina 1 .

Métodos De Preparación

Análisis De Reacciones Químicas

NCGC00379308 principalmente experimenta reacciones relacionadas con su función como un modulador alostérico positivo del receptor de tirotropina. Mejora la eficacia de la tirotropina en la translocación de β-arrestina 1, logrando un aumento máximo de 5.1 veces sobre la tirotropina sola . Las reacciones del compuesto generalmente se estudian in vitro, donde ha demostrado una eficacia tres veces mayor que la tirotropina .

Aplicaciones Científicas De Investigación

NCGC00379308 se usa ampliamente en la investigación científica, particularmente en el estudio del receptor de tirotropina y sus vías asociadas. Se ha demostrado que potencia la diferenciación de preosteoblastos mediada por tirotropina in vitro, lo que lo convierte en una herramienta valiosa en el estudio de la formación ósea y los procesos relacionados . Además, su función como modulador alostérico positivo lo hace útil para explorar los mecanismos de activación del receptor y la transducción de señales .

Mecanismo De Acción

El mecanismo de acción de NCGC00379308 implica su función como un modulador alostérico positivo del receptor de tirotropina. Al activar directamente el receptor, inicia la translocación de β-arrestina 1, que es un paso clave en la vía de señalización del receptor . Esta modulación mejora la respuesta del receptor a la tirotropina, lo que lleva a una mayor eficacia en los eventos de señalización posteriores .

Comparación Con Compuestos Similares

NCGC00379308 es único en su capacidad de actuar como un modulador alostérico positivo para el receptor de tirotropina. Compuestos similares incluyen:

Antagonista del TSHR S37: Un antagonista selectivo y competitivo del receptor de tirotropina.

VA-K-14 clorhidrato: Un antagonista selectivo del receptor de tirotropina que inhibe la estimulación del receptor de tirotropina por suero y anticuerpos monoclonales estimulantes del receptor de tirotropina.

Estos compuestos resaltan las diversas formas en que se puede modular el receptor de tirotropina, y NCGC00379308 destaca por sus propiedades de modulación alostérica positiva.

Actividad Biológica

N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound integrates a quinazoline core with a piperazine moiety and a phenylethyl group, contributing to its pharmacological properties. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 333.43 g/mol

- CAS Number : 662164-09-2

The unique structure of this compound enhances its solubility and biological activity compared to other quinazoline derivatives.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity :

- Antitumor Activity :

-

Neurological Effects :

- The piperazine moiety is often associated with neurological activity. Research into related compounds indicates potential for treating neurological disorders .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Binding Affinity : Studies have shown that this compound binds selectively to specific receptors and enzymes, influencing their activity and contributing to its therapeutic effects .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methylquinazolinone | Methyl group at position 6 | Antimicrobial, Anticancer |

| 2-(Piperidinyl)quinazolin | Piperidine instead of piperazine | Antidepressant, Antitumor |

| 4-Aminoquinazoline | Amino group at position 4 | Antifolate activity against cancers |

This compound stands out due to its unique combination of structural features that may enhance selectivity and efficacy against specific targets compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anti-Tuberculosis Studies :

- Anticancer Research :

-

Mechanistic Insights :

- Research has elucidated the role of the phenylethyl group in enhancing the pharmacokinetic properties of quinazolines, leading to improved bioavailability and therapeutic outcomes .

Propiedades

IUPAC Name |

N-(1-phenylethyl)-2-piperazin-1-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5/c1-15(16-7-3-2-4-8-16)22-19-17-9-5-6-10-18(17)23-20(24-19)25-13-11-21-12-14-25/h2-10,15,21H,11-14H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGWGZNWEWFTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.